molecular formula C8H20N4O5 B044707 Nalpha-acetyl-DL-arginine dihydrate CAS No. 114005-77-5

Nalpha-acetyl-DL-arginine dihydrate

Cat. No. B044707
M. Wt: 252.27 g/mol
InChI Key: GCUXDHOAJIMUEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Nalpha-acetyl-DL-arginine dihydrate and related compounds involves complex biochemical processes. For example, a study explored the enzymatic synthesis of arginine-based cationic surfactants, showing the potential for innovative production methods of arginine derivatives through enzymatic reactions, indicating a novel approach for the synthesis of Nalpha-acetyl-DL-arginine dihydrate related compounds (Clapés, Morán, & Infante, 1999).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structure of arginine and its derivatives. For instance, the crystal structures of DL-arginine acetate monohydrate and DL-lysine acetate highlighted the specific interactions and characteristic aggregation patterns in the structures of arginine complexes, offering a comparison with the corresponding L-amino acid complexes. Such studies are crucial for understanding the molecular structure of Nalpha-acetyl-DL-arginine dihydrate (Soman et al., 1989).

Chemical Reactions and Properties

Nalpha-acetyl-DL-arginine dihydrate undergoes various chemical reactions, leading to different modifications and products. A study demonstrated the influence of high hydrostatic pressure on the formation of glycated arginine modifications at elevated temperatures, providing insights into the chemical reactions involving arginine derivatives under specific conditions (Alt & Schieberle, 2005).

Physical Properties Analysis

The physical properties of Nalpha-acetyl-DL-arginine dihydrate can be influenced by various factors, including temperature and hydrostatic pressure. Studies on arginine modifications have shown significant changes in physical properties under different conditions, which are essential for understanding the stability and behavior of Nalpha-acetyl-DL-arginine dihydrate in various environments.

Chemical Properties Analysis

The chemical properties of Nalpha-acetyl-DL-arginine dihydrate are closely related to its reactivity and stability. Research on arginine-based compounds has revealed their potential as enzyme-activated irreversible inhibitors, highlighting the diverse chemical properties and reactivity of arginine derivatives under enzymatic action (Kallio, McCann, & Bey, 1981).

Scientific Research Applications

Arginine Metabolism and its Implications

Research has highlighted the significant role of arginine metabolism in various physiological and pathological processes. Arginine serves as a precursor for the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, agmatine, and urea, indicating its metabolic versatility. Studies have illustrated how arginine's metabolic pathways, including its catabolism via arginases, influence cardiovascular health, immune response, and potential anti-aging effects. Arginine deprivation has been explored as a strategy in cancer therapy, exploiting the metabolic vulnerabilities of certain cancers that are arginine-auxotrophic. This approach aims to inhibit tumor growth by depriving cancer cells of essential nutrients necessary for their proliferation (Morris, 2004; Feun, Kuo, & Savaraj, 2015; Gad, 2010).

Therapeutic Potential Beyond Metabolism

The therapeutic applications of compounds related to arginine, such as N-acetylcysteine (NAC), have been widely documented, especially in their role as antioxidants and mucolytic agents. Although not directly Nalpha-acetyl-DL-arginine dihydrate, these studies provide insight into how similar compounds might be utilized. NAC, for instance, has been used to treat conditions ranging from psychiatric disorders to cystic fibrosis, highlighting the broad potential of targeting arginine pathways for therapeutic benefits. It acts by modulating glutamatergic, neurotropic, and inflammatory pathways, and restoring redox balance within cells (Dean, Giorlando, & Berk, 2011; Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).

Future Directions

The future directions for the use and study of Nalpha-acetyl-DL-arginine dihydrate are not specified in the searched resources. It’s worth noting that the compound is provided to early discovery researchers, suggesting its potential use in various research applications .

properties

IUPAC Name

2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXDHOAJIMUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-acetyl-DL-arginine dihydrate

CAS RN

114005-77-5
Record name NALPHA-ACETYL-DL-ARGININE DIHYDRATE
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